molecular formula C8H8O4S B8751346 4-formylphenylmethanesulfonate

4-formylphenylmethanesulfonate

Cat. No.: B8751346
M. Wt: 200.21 g/mol
InChI Key: ONGYHNLSGFHZEK-UHFFFAOYSA-N
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Description

4-formylphenylmethanesulfonate is an organic compound with the molecular formula C8H8O4S It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further substituted with a methanesulfonate group (–SO3CH3)

Preparation Methods

The synthesis of 4-formylphenyl methanesulfonate typically involves the reaction of 4-hydroxybenzaldehyde with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then purified to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product .

Industrial production methods for 4-formylphenyl methanesulfonate may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

4-formylphenylmethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methanesulfonate group can be substituted with nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioethers.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include 4-carboxyphenyl methanesulfonate, 4-hydroxymethylphenyl methanesulfonate, and various substituted derivatives .

Scientific Research Applications

4-formylphenylmethanesulfonate finds applications in several areas of scientific research:

Mechanism of Action

The mechanism of action of 4-formylphenyl methanesulfonate involves its ability to undergo nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the formation of covalent bonds with nucleophiles. This property is exploited in various chemical and biological applications, where the compound acts as an electrophilic reagent. The molecular targets and pathways involved depend on the specific context of its use, such as enzyme inhibition or protein modification .

Comparison with Similar Compounds

4-formylphenylmethanesulfonate can be compared with other similar compounds, such as:

    4-Hydroxybenzaldehyde: Lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.

    4-Methoxybenzaldehyde: Contains a methoxy group instead of a methanesulfonate group, resulting in different reactivity and applications.

    4-Formylphenyl acetate: Has an acetate group instead of a methanesulfonate group, which affects its solubility and reactivity.

The uniqueness of 4-formylphenyl methanesulfonate lies in its combination of a formyl group and a methanesulfonate group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C8H8O4S

Molecular Weight

200.21 g/mol

IUPAC Name

(4-formylphenyl) methanesulfonate

InChI

InChI=1S/C8H8O4S/c1-13(10,11)12-8-4-2-7(6-9)3-5-8/h2-6H,1H3

InChI Key

ONGYHNLSGFHZEK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-hydroxybenzaldehyde (5.0 gm, 1.0 eq, 40.98 mmol), anhydrous K2CO3 (17 g, 3 eq, 123 mmol), and methanesulfonylchloride (4.76 mL, 1.5 eq, 61.37 mmol) in dry DMF (200 mL) was stirred at RT for 16 h. The reaction mixture was diluted with ethyl acetate (200 mL) and washed with water and brine. Organic layer was dried (Na2SO4), condensed, and the residue obtained was chromatographed using ethyl acetate and hexanes to obtain the title compound as white solid (2.0 g, 25%). Mp: 60-62° C.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
4.76 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
25%

Synthesis routes and methods II

Procedure details

At 0° C., methanesulfonyl chloride (9.51 ml, 0.123 mol) was added to a solution of 4-hydroxybenzaldehyde (15 g, 0.123 mol) in pyridine (12.91 ml, 0.160 mol). The reaction mixture was stirred at 0° C. for 3 h and left at room temperature for 16 h. It was given onto conc. hydrochloric acid/ice (200 ml/200 ml). The mixture was extracted with ethyl acetate (4×300 ml). The combined organic layers were washed with a 5% aqueous solution of sodium hydrogen carbonate (3×200 ml) and brine (100 ml). They were dried over magnesium sulphate. The solvent was removed in vacuo to give 22.87 g of crude methanesulfonic acid 4-formylphenyl ester, which was used in the next step without further purification.
Quantity
9.51 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12.91 mL
Type
reactant
Reaction Step One
[Compound]
Name
hydrochloric acid ice
Quantity
200 mL
Type
solvent
Reaction Step Two

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